molecular formula C14H12O3 B1595375 Phenyl 4-methoxybenzoate CAS No. 4181-97-9

Phenyl 4-methoxybenzoate

Cat. No. B1595375
CAS RN: 4181-97-9
M. Wt: 228.24 g/mol
InChI Key: BNZYBNYNPXKWCM-UHFFFAOYSA-N
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Description

Phenyl 4-methoxybenzoate, also known as p-anisyl benzoate, is an organic compound belonging to the class of esters. It is a useful reagent for the synthesis of pyrazoles via iodine-catalyzed denitrative imino-diaza-Nazarov cyclization. Additionally, it acts as a potent inhibitor of 15-lipoxygenase .

Molecular Structure Analysis

The molecular formula of Phenyl 4-methoxybenzoate is C14H12O3. It consists of a phenyl group attached to a 4-methoxybenzoate moiety. The dihedral angle between the phenyl and benzene rings is approximately 60.17° .

Scientific Research Applications

Enzymatic Potential and Synthesis

Phenyl 4-methoxybenzoate has been used in the synthesis and characterization of chemically transformed triazoles, demonstrating significant enzymatic potential. This process involved converting 4-methoxybenzoic acid via Fischer's esterification to 4-methoxybenzoate, which then underwent further chemical transformations. These synthesized compounds showed excellent cholinesterase inhibitory potential and anti-proliferative activity, with in silico analysis supporting these bioactivity statistics (Arfan et al., 2018).

Bioactive Phenyl Ether Derivatives

Phenyl 4-methoxybenzoate derivatives have been isolated from marine-derived fungi, demonstrating strong antioxidant activities. The structural elucidation of these compounds was based on extensive NMR and MS spectroscopic analyses (Xu et al., 2017).

Plant Growth Regulation

A specific derivative of phenyl 4-methoxybenzoate, namely 4-methoxybenzo[b]thienyl-3-acetic acid, has been synthesized and shown to significantly enhance plant growth (Schuetz & Titus, 1967).

Mesomorphic Properties and Liquid Crystals

Phenyl 4-methoxybenzoate derivatives have been synthesized and their thermotropic phase transition behavior characterized, contributing to the study of liquid crystals. These compounds exhibit mesomorphic phases, providing insights into molecular interactions in liquid crystalline states (Hoshino et al., 1991).

Antimicrobial and Antibacterial Activities

Several studies have explored the antimicrobial and antibacterial activities of phenyl 4-methoxybenzoate derivatives. For example, a new isoprenyl phenyl ether compound exhibited significant antibacterial and antifungal activities, along with inhibiting cytotoxicity to hepG2 cell lines (Shao et al., 2007).

Ferroelectric Nematic Phase

Research on liquid crystals includes the investigation of the effects of a lateral alkyloxy chain on the formation and stability of ferroelectric nematic phases in certain phenyl 4-methoxybenzoate derivatives (Cruickshank et al., 2022).

Luminescence and Energy Transfer

Studies on Europium and Terbium ortho-, meta-, and para-methoxybenzoates have provided insights into their structural peculiarities, luminescence, and energy transfer processes. This research is significant forthe development of materials for organic light-emitting diodes (OLEDs) and other photonic applications (Zhuravlev et al., 2011).

Synthesis and Biological Activity

The synthesis and biological activities of phenyl 4-methoxybenzoate derivatives have been extensively researched. For example, new phosphoester-p-substituted-methylparabens synthesized from p-hydroxybenzoate showed antimicrobial effects and potential for use in skin cosmetics and pharmaceuticals (Serbezeanu et al., 2019).

Optical and Thermal Properties

The optical and thermal properties of Schiff base/ester systems derived from phenyl 4-methoxybenzoate have been investigated, contributing to the understanding of mesomorphic and thermal behaviors of these compounds (Altowyan et al., 2021).

Molluscicidal Agent

A derivative of phenyl 4-methoxybenzoate, specifically designed as a molluscicidal agent, demonstrated significant effectiveness in bioassays. This research contributes to the development of new bioactive molecules for agricultural and pest control applications (Duan et al., 2014).

Interaction with Enzyme Systems

Studies on the interaction of phenyl 4-methoxybenzoate with enzyme systems, like the O-demethylating enzyme from Pseudomonas putida, have provided insights into substrate binding and enzymatic reactions essential for biotechnological applications (Bernhardt et al., 1973).

Lipase-Catalyzed Reactions

Research on the lipase-catalyzed reactions of phenyl 4-methoxybenzoate derivatives has shown their potential in producing long-chain alkyl benzoates, which are significant in various industrial applications (Vosmann et al., 2008).

Mechanism of Action

Phenyl 4-methoxybenzoate acts as a proteolytic agent. At concentrations of 5% to 7%, it dissolves tissue via proteolysis. When injected next to a nerve, it produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenyl 4-methoxybenzoate is considered hazardous. It may cause skin and eye irritation. Avoid inhalation and ingestion. Use personal protective equipment when handling. It is not lachrymatory and has low toxicity .

Future Directions

Research on Phenyl 4-methoxybenzoate could explore its applications in drug development, organic synthesis, and materials science. Investigating its biological activity and potential therapeutic uses would be valuable.

properties

IUPAC Name

phenyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYBNYNPXKWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323469
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-methoxybenzoate

CAS RN

4181-97-9
Record name 4181-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Phenyl 4-Methoxybenzoate and how is it characterized?

A1: Phenyl 4-Methoxybenzoate is an aromatic ester with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [, ]. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and X-ray diffraction have been instrumental in elucidating its structure and conformation [, , ]. X-ray crystallography studies reveal that the benzene rings in Phenyl 4-Methoxybenzoate are twisted relative to each other [].

Q2: Phenyl 4-Methoxybenzoate is often incorporated into liquid crystalline polymers. Why is this compound suitable for such applications?

A2: Phenyl 4-Methoxybenzoate acts as a nematogen, a type of molecule that forms nematic liquid crystal phases [, ]. This means that when incorporated into polymers, it can impart liquid crystalline properties to the resulting material [, , ]. These polymers find applications in areas like gas chromatography and advanced optical materials [, ].

Q3: How does the introduction of lateral substituents to the central benzene ring of Phenyl 4-Methoxybenzoate derivatives impact their liquid crystal behavior?

A3: Research suggests that incorporating lateral substituents, such as a methoxy or ethoxy group, to the central phenyl ring of Phenyl 4-Methoxybenzoate derivatives can significantly influence the stability and type of liquid crystal phases they exhibit. This modification is linked to changes in molecular shape and electronic properties, ultimately affecting the formation of desirable mesophases like the ferroelectric nematic phase [].

Q4: Has Phenyl 4-Methoxybenzoate been explored in the context of drug discovery?

A4: While not a drug itself, Phenyl 4-Methoxybenzoate serves as a building block in synthesizing more complex molecules with potential biological activities. For example, derivatives incorporating the Phenyl 4-Methoxybenzoate moiety have demonstrated promising molluscicidal activity against Schistosoma japonicum and Oncomelania hupensis [, , ].

Q5: What insights have computational chemistry studies provided regarding Phenyl 4-Methoxybenzoate derivatives?

A5: Density Functional Theory (DFT) calculations have been employed to explore the electronic properties and reactivity of Phenyl 4-Methoxybenzoate derivatives []. These calculations help researchers understand the structure-activity relationship (SAR) and predict potential applications, such as corrosion inhibition [].

Q6: How do the length of the alkoxy chain substituents on Phenyl 4-Methoxybenzoate derivatives affect their properties?

A6: Studies have shown that modifying the length of alkoxy chains in Phenyl 4-Methoxybenzoate derivatives influences their electronic distribution, thermal stability, and biological activity [, ]. For instance, increasing the alkyl chain length can impact the mesophase stability in liquid crystals and alter the biological activity in molluscicidal agents [, ].

Q7: What analytical techniques are commonly used to characterize and quantify Phenyl 4-Methoxybenzoate and its derivatives?

A7: A variety of analytical techniques are employed for studying Phenyl 4-Methoxybenzoate and its derivatives. These include spectroscopic methods like FTIR and NMR for structural characterization, chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and thermal analysis methods like Differential Scanning Calorimetry (DSC) for studying phase transitions and thermal stability [, , , , ].

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